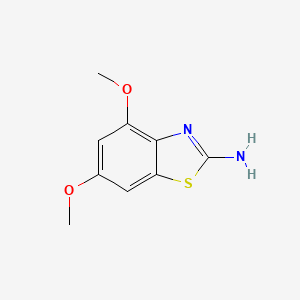

4,6-Dimethoxy-1,3-benzothiazol-2-amine

Descripción

Significance of the Benzothiazole (B30560) Scaffold in Contemporary Medicinal Chemistry Research

The benzothiazole scaffold, a heterocyclic system featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the field of medicinal chemistry. researchgate.netnih.gov Its unique structural features have made it an integral component of numerous biologically active molecules, both natural and synthetic. researchgate.net The versatility of the benzothiazole nucleus allows for extensive chemical modifications, enabling the synthesis of a wide array of derivatives with diverse pharmacological profiles. nih.gov

The significance of this scaffold lies in its proven ability to interact with various biological targets, leading to a broad spectrum of therapeutic activities. researchgate.net Benzothiazole-containing compounds have demonstrated potent effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, anticonvulsant, and antidiabetic properties. nih.govresearchgate.net This wide range of bioactivity has established the benzothiazole framework as a "privileged scaffold," a term used to describe molecular structures that are capable of binding to multiple biological receptors with high affinity. researchgate.net As a result, researchers are continuously exploring benzothiazole derivatives in the quest to develop novel and more effective therapeutic agents. nih.govresearchgate.net The structural modifications, particularly substitutions at various positions on the ring system, play a crucial role in determining the specific biological activity of the resulting compounds. researchgate.net

Table 1: Selected Pharmacological Activities of the Benzothiazole Scaffold

| Pharmacological Activity | Description | Reference |

|---|---|---|

| Anticancer | Exhibits cytotoxic activity against various cancer cell lines through mechanisms like enzyme inhibition. | researchgate.netrjpbcs.com |

| Antimicrobial | Active against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. | researchgate.netrjpbcs.com |

| Anti-inflammatory | Derivatives have shown the ability to reduce inflammation, with activity linked to specific substitutions. | rjpbcs.com |

| Antiviral | Certain benzothiazole compounds have been identified with activity against viruses, including HIV. | researchgate.net |

| Anticonvulsant | Studied for their potential in managing seizures by interfering with neurotransmission. | researchgate.netrjpbcs.com |

| Antidiabetic | Some derivatives are explored for their potential to manage blood sugar levels. | nih.gov |

Overview of Dimethoxy-Substituted Benzothiazoles as Promising Pharmacophores in Drug Discovery

Within the vast family of benzothiazole derivatives, those featuring dimethoxy substitutions have emerged as particularly promising pharmacophores. The presence and position of methoxy (B1213986) (-OCH3) groups on the benzothiazole core can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.

Research has shown that dimethoxy substitution can enhance the therapeutic potential of the benzothiazole scaffold. For instance, the introduction of a 3,4-dimethoxy group on an associated aromatic ring has been linked to good antibacterial activity. rjpbcs.com In the realm of anticancer research, a study on 2-aminobenzothiazole (B30445) derivatives indicated that the presence of a 5,6-dimethoxy group on the benzothiazole nucleus was conducive to the molecule's antiproliferative activity. nih.gov

Furthermore, synthetic work on related structures highlights the interest in this substitution pattern. The synthesis of 4,6-dimethoxy-1-azaaurones, structural analogs of the target compound, has been undertaken to explore their potential as biologically active agents, leveraging the known importance of the 4,6-dioxygenated pattern found in natural flavonoids. researchgate.net These examples underscore the strategic value of incorporating dimethoxy groups into the benzothiazole framework to generate novel compounds with potentially enhanced pharmacological profiles for drug discovery.

Table 2: Examples of Methoxy-Substituted Benzothiazoles in Research

| Compound Type | Substitution Pattern | Associated Finding/Activity | Reference |

|---|---|---|---|

| 3-Mercaptobenzothiazole Derivative | 4-Methoxy | Increased antibacterial activity. | rjpbcs.com |

| 2-Aminobenzothiazole Derivative | 5,6-Dimethoxy | Conducive to antiproliferative activity. | nih.gov |

| 6-Nitrobenzothiazole Schiff Base | 2,5-Dimethoxy (on benzylidene) | Synthesized for antimicrobial screening. | rjpbcs.com |

Research Context and Scholarly Focus Pertaining to 4,6-Dimethoxy-1,3-benzothiazol-2-amine

Despite the established significance of the benzothiazole scaffold and the demonstrated potential of methoxy substitutions, dedicated scholarly research focusing specifically on this compound is not extensively documented in publicly available literature. The compound is cataloged by chemical suppliers, which confirms its synthesis and availability for research purposes. sigmaaldrich.com

The primary information available for this compound is its fundamental chemical properties. Its existence provides a key data point in the chemical space of dimethoxy-substituted aminobenzothiazoles, a class of compounds that includes isomers like 5,6-dimethoxy-1,3-benzothiazol-2-amine. nih.gov The research context for the 4,6-dimethoxy isomer is therefore largely inferential, built upon the activities observed in closely related analogs. For example, the synthesis of 2-amino-4,6-dimethoxybenzamide, a related benzamide, has been reported as an intermediate for pharmaceutical agents. google.com

The scientific interest in this specific isomer lies in its potential to exhibit unique biological activities compared to other dimethoxy-substituted benzothiazoles, owing to the specific positioning of the electron-donating methoxy groups at the 4- and 6-positions. This substitution pattern would uniquely influence the molecule's electronic distribution and interaction with biological targets. However, without dedicated studies on its synthesis, characterization, and biological evaluation, its specific role and potential as a pharmacophore remain an open area for future investigation.

Table 3: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₂S | sigmaaldrich.com |

| Molecular Weight | 210.25 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| InChI Key | GVDOKYBXIQWKJG-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | NC1=NC(C(OC)=CC=C2OC)=C2S1 | sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dimethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-12-5-3-6(13-2)8-7(4-5)14-9(10)11-8/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOYBHURRQZAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)SC(=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359224 | |

| Record name | 2-Benzothiazolamine, 4,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65948-18-7 | |

| Record name | 2-Benzothiazolamine, 4,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Targeted Synthesis of 4,6-Dimethoxy-1,3-benzothiazol-2-amine

The construction of the this compound core can be achieved through several strategic synthetic pathways. These methods often leverage common precursors and well-established cyclization reactions tailored to achieve the desired substitution pattern.

Jacobson Synthesis Approaches Utilizing Dimethoxyanilines

The Jacobson synthesis is a classical method for forming benzothiazoles through the oxidative cyclization of N-arylthioureas. To synthesize this compound, the key precursor would be N-(3,5-dimethoxyphenyl)thiourea. This intermediate is typically prepared by reacting 3,5-dimethoxyaniline (B133145) with a thiocyanating agent. The subsequent intramolecular cyclization of the thiourea (B124793) is facilitated by an oxidizing agent, such as an alkaline solution of potassium ferricyanide (B76249) or bromine in a suitable solvent. This reaction proceeds via the formation of a sulfur-to-aryl bond, leading to the heterocyclic benzothiazole (B30560) ring system. nih.gov

Condensation Reactions Involving 2-Aminobenzenethiols and Appropriate Electrophilic Reagents

A versatile and widely used method for constructing 2-substituted benzothiazoles involves the condensation of a 2-aminobenzenethiol with an appropriate one-carbon electrophile. For the synthesis of the title compound, the required starting material is 2-amino-4,6-dimethoxybenzenethiol. This intermediate can be condensed with reagents such as cyanogen (B1215507) bromide or thiourea under various catalytic conditions to install the 2-amino group and facilitate ring closure. Modern variations of this method employ catalysts like copper salts or operate under solvent-free conditions to improve efficiency and yield. nih.gov The reaction mechanism typically involves the nucleophilic attack of the amino group on the electrophile, followed by intramolecular cyclization via the thiolate.

Oxidative Cyclization Pathways from Corresponding Thioamides

Intramolecular oxidative cyclization of thioamides or, more specifically for this compound, thioureas, is a cornerstone of benzothiazole synthesis. This pathway is mechanistically related to the Jacobson synthesis. Starting from N-(3,5-dimethoxyphenyl)thiourea, various oxidizing systems can be employed to induce cyclization. Common oxidizing agents include bromine in chloroform (B151607) or acetic acid, potassium ferricyanide, and even elemental sulfur under specific conditions. nih.govnih.gov The choice of oxidant and reaction conditions can be optimized to favor the formation of the desired 4,6-dimethoxy-substituted benzothiazole. For instance, chemoselective oxidative cyclization can be achieved using reagents like 1,3-di-n-butylimidazolium tribromide. nih.gov

| Oxidizing Agent | Typical Solvent | Key Advantage | Reference |

|---|---|---|---|

| Potassium Ferricyanide [K₃Fe(CN)₆] | Aqueous Alkaline Solution | Classical, well-established method. | nih.gov |

| Bromine (Br₂) | Chloroform or Acetic Acid | Effective for non-regioselective cyclizations. | nih.gov |

| 1,3-di-n-butylimidazolium tribromide | Not specified | Offers chemoselectivity. | nih.gov |

| Elemental Sulfur (S₈) | DMSO | Catalyst- and additive-free potential. |

Multi-Step Synthetic Routes Commencing from Substituted Anilines

One of the most direct and practical methods for synthesizing 2-aminobenzothiazoles is the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent. The synthesis of this compound commences with 3,5-dimethoxyaniline. google.com This starting material is treated with a source of thiocyanogen, which is often generated in situ from the reaction of ammonium (B1175870) or potassium thiocyanate with bromine in a solvent like acetic acid. core.ac.uk This reaction, known as thiocyanation, introduces a thiocyanate group onto the aniline ring, which then undergoes an intramolecular cyclization to form the final 2-aminobenzothiazole (B30445) product. While this method is highly effective for anilines substituted at the 4-position (para), the use of a 3,5-disubstituted aniline directs the cyclization to form the desired 4,6-substituted isomer. nih.gov

Synthesis of Functionalized Derivatives and Analogs of this compound

The 2-amino group of the benzothiazole ring is a versatile functional handle that allows for the synthesis of a wide array of derivatives. These modifications are crucial for tuning the molecule's properties for various applications.

Derivatization via Amide and Acyl Linkages

The exocyclic amino group at the C2 position of this compound is highly reactive towards acylation, enabling the formation of amide linkages. nih.gov This transformation can be readily achieved by reacting the parent compound with various acylating agents, including acid chlorides, anhydrides, or carboxylic acids under coupling conditions. For example, N-acetylation can be performed using acetic acid as both the reagent and solvent under reflux, providing an alternative to more sensitive acetylating agents. umpr.ac.id More advanced methods utilize N-heterocyclic carbene (NHC)-catalyzed direct oxidative amidation of aldehydes with 2-aminobenzothiazoles. rsc.org This allows for the formation of N-acyl derivatives under mild conditions. These derivatization strategies produce a library of functionalized analogs with modified physicochemical characteristics. nih.govresearchgate.net

| Acylating Agent/Method | Catalyst/Reagent | Conditions | Reference |

|---|---|---|---|

| Acid Chlorides / Anhydrides | Base (e.g., Pyridine, Triethylamine) | Various solvents (e.g., DCM, DMF) | nih.gov |

| Acetic Acid | None (acts as reagent and solvent) | Reflux | umpr.ac.id |

| Aldehydes | NHC catalyst, Oxidant (e.g., DBADC) | DCM, 25 °C | rsc.org |

| Carboxylic Acids | Coupling agents (e.g., HATU, HOBt) | Various solvents (e.g., DMF) | nih.gov |

Formation of Schiff Bases and Related Imine Structures

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a pivotal class of compounds synthesized from the condensation of primary amines with aldehydes or ketones. ijpbs.comekb.eg This reaction is a cornerstone of organic synthesis for creating new carbon-nitrogen double bonds. masterorganicchemistry.com The general mechanism for the formation of an imine from a primary amine and an aldehyde or ketone is an acid-catalyzed, reversible process involving two key stages. libretexts.orglibretexts.org

First, the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer to yield a neutral intermediate known as a carbinolamine. youtube.com In the second stage, the hydroxyl group of the carbinolamine is protonated under acidic conditions, converting it into a good leaving group (water). Subsequent elimination of water forms a positively charged species called an iminium ion, which is then deprotonated to give the final, stable imine product. libretexts.orglibretexts.org The optimal pH for this reaction is typically mildly acidic, around 5, as sufficient acid is needed to protonate the hydroxyl group for elimination, while ensuring the primary amine remains nucleophilic enough to initiate the reaction. libretexts.orglibretexts.org

This general principle is applied to 2-aminobenzothiazoles, including the 4,6-dimethoxy derivative. The primary amino group at the C2 position of the benzothiazole ring readily reacts with various aromatic and heteroaromatic aldehydes and ketones. For instance, studies on related substituted 2-aminobenzothiazoles demonstrate that condensation with different aldehydes can be achieved by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid like glacial acetic acid or p-toluene sulfonic acid. ijpbs.comniscpr.res.in

While specific examples detailing the synthesis of Schiff bases directly from this compound are not extensively documented in the provided literature, the established reactivity of the 2-aminobenzothiazole scaffold allows for a predictable outcome. The reaction of this compound with an appropriate aldehyde or ketone under standard condensation conditions would yield the corresponding N-substituted imine. The table below outlines typical conditions used for the synthesis of Schiff bases from various substituted 2-aminobenzothiazoles, which are applicable to the 4,6-dimethoxy analog.

| 2-Aminobenzothiazole Reactant | Aldehyde/Ketone Reactant | Solvent/Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-amino benzo[d]thiazole | Aromatic Aldehydes (e.g., 6-methoxy-naphthalen-1-yl) | Methanol / p-toluene sulphonic acid / Mo-Al2O3 composite | Room temperature, 4 hours | 91% | niscpr.res.in |

| 4,6-difluoro-2-amino benzothiazole | 4-(dimethyl amino) benzaldehyde | Methanol / Glacial Acetic Acid | Reflux, 50-60°C, 10-12 hours | Not specified | ijpbs.com |

| 4,6-difluoro-2-amino benzothiazole | 3,4-dimethoxy benzaldehyde | Methanol / Glacial Acetic Acid | Reflux, 30-40°C, 5-7 hours | Not specified | ijpbs.com |

| 4-chloro-6-nitro-2-amino-1,3-benzothiazole | Various Benzaldehydes | Absolute Ethanol (B145695) / Glacial Acetic Acid | Not specified | Not specified | uobaghdad.edu.iq |

Hybrid Compound Syntheses Incorporating Other Heterocyclic Systems

The fusion of the this compound moiety with other heterocyclic systems like phthalimides, triazoles, and thiazoles generates hybrid molecules with potentially novel chemical and biological properties. nih.gov

Phthalimide (B116566) Hybrids: Phthalimide derivatives can be synthesized by condensing a primary amine with phthalic anhydride (B1165640). A study on the synthesis of benzothiazole-phthalimide hybrids reported the reaction of 2-amino-5,6-dimethoxy-1,3-benzothiazole with phthalic anhydride in glacial acetic acid. nih.gov The mixture was stirred at 130°C for 7 hours under an argon atmosphere to yield 2-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione. nih.gov A similar synthetic strategy could be employed for the 4,6-dimethoxy isomer, reacting this compound with phthalic anhydride under acidic conditions to produce the corresponding phthalimide hybrid.

Triazole Hybrids: The synthesis of hybrid molecules containing both benzothiazole and triazole rings has been explored to create pharmacologically active agents. researchgate.net One common approach involves a multi-step synthesis. For example, 1,2,3-triazole derivatives of benzothiazole can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne (a "click reaction"). nih.gov In a relevant synthesis, S-propargyl mercaptobenzothiazole is reacted with an α-halo ester or amide in the presence of sodium azide to form the 1,2,3-triazole ring. nih.gov To incorporate the 4,6-dimethoxy-2-aminobenzothiazole structure, one could envision a synthetic route where the amine is first modified to introduce an azide or alkyne functionality, which can then participate in a cycloaddition reaction to form the triazole ring.

Another strategy for synthesizing 1,2,4-triazole (B32235) hybrids involves reacting a substituted 2-aminobenzothiazole with other reagents to build the triazole ring system. researchgate.net

Thiazole (B1198619) Hybrids: Hybrid compounds incorporating a second thiazole ring have been synthesized. One method involves the reaction of a substituted 2-aminobenzothiazole with chloroacetyl chloride to form an N-(benzothiazol-2-yl)-2-chloroacetamide intermediate. This intermediate can then be reacted with thiourea in ethanol to yield a 4-(benzothiazol-2-yl)amino-1,3-thiazole-2-amine derivative. researchgate.net This procedure has been used for various 6-substituted benzothiazoles and could be adapted for the 4,6-dimethoxy analog. researchgate.net

Another approach involves creating hybrids with thiazolidine-2,4-dione. In one synthesis, 6-nitrobenzo[d]thiazol-2-amine was first acetylated with chloroacetyl chloride. The resulting key intermediate was then reacted with pre-formed potassium salts of 5-arylidene-thiazolidine-2,4-diones to obtain the final hybrid compounds. nih.gov

The table below summarizes synthetic approaches for creating these hybrid structures.

| Hybrid System | Reactants | Key Synthetic Step | Reference |

|---|---|---|---|

| Phthalimide | 2-Amino-5,6-dimethoxy-1,3-benzothiazole, Phthalic Anhydride | Condensation in glacial acetic acid at 130°C. | nih.gov |

| 1,2,3-Triazole | S-propargyl mercaptobenzothiazole, α-halo ester/amide, Sodium Azide | 1,3-dipolar cycloaddition ("click reaction"). | nih.gov |

| 1,2,4-Triazole | Substituted 2-aminobenzothiazoles | Multi-step synthesis to construct the triazole ring. | researchgate.net |

| Thiazole | 2-(Chloroacetylamino)benzothiazole, Thiourea | Cyclocondensation reaction in ethanol. | researchgate.net |

| Thiazolidine-2,4-dione | N-(6-nitrobenzo[d]thiazol-2-yl)-2-chloroacetamide, Potassium salt of 5-arylidene-thiazolidine-2,4-dione | Nucleophilic substitution reaction. | nih.gov |

Catalytic and Green Chemistry Approaches in Benzothiazole Synthesis

The synthesis of the benzothiazole core has traditionally involved methods that can be inefficient or require harsh conditions and toxic reagents. researchgate.net In response, significant research has focused on developing catalytic and green chemistry approaches that offer milder reaction conditions, higher yields, and greater environmental compatibility. bohrium.comnih.gov These modern methods are broadly applicable to the synthesis of a wide range of substituted benzothiazoles, including the precursors to this compound.

A primary green strategy is the condensation of 2-aminothiophenols with various carbonyl compounds (aldehydes, ketones, acids, or acyl chlorides). nih.govmdpi.com This reaction has been optimized using a variety of catalysts and conditions:

Oxidative Condensation: A mixture of H₂O₂/HCl in ethanol at room temperature provides an efficient system for synthesizing benzothiazoles from 2-aminothiophenols and aldehydes, working for both electron-donating and electron-withdrawing substituents. researchgate.netnih.gov

Heterogeneous Catalysis: Catalysts like SnP₂O₇ have been used for the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes, offering high yields, very short reaction times (8–35 minutes), and the ability to be recycled multiple times without loss of activity. nih.gov

Biocatalysis: Commercial laccase has been successfully employed as a catalyst for the condensation reaction, representing an environmentally friendly enzymatic approach. nih.gov

Aqueous Media: An efficient and simple protocol utilizes copper sulfate (B86663) (CuSO₄) as an inexpensive catalyst in water, a green solvent, for the synthesis of benzothiazole-2-thiol derivatives. The use of water as a solvent is a significant advancement in green chemistry for this class of compounds. rsc.org

Ultrasound Irradiation: The use of ultrasound has been shown to accelerate reactions, such as the copper-catalyzed synthesis of amino-substituted benzothiazoles, providing a rapid and efficient method. bohrium.com

Other innovative green approaches for benzothiazole synthesis include:

Intramolecular Cyclization: The cyclization of thioamides is an important alternative route. bohrium.comnih.gov Methods such as aerobic visible-light photoredox synthesis and catalyst-free electrochemical synthesis represent cutting-edge, environmentally benign techniques. bohrium.com

Use of CO₂: Carbon dioxide has been utilized as a C1 raw material for benzothiazole synthesis in reactions catalyzed by systems like diethylsilane (B7801327) and acetate-based ionic liquids, providing a green and sustainable pathway. bohrium.comnih.gov

These green synthetic methods not only reduce environmental impact by minimizing toxic waste and energy consumption but also often provide superior yields and simpler work-up procedures, making them highly desirable for both academic research and industrial applications. bohrium.com

| Synthetic Approach | Catalyst/Reagent | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Condensation of 2-aminothiophenol and aldehydes | H₂O₂/HCl | Ethanol, Room Temperature | High yields, mild conditions, short reaction time (1h). | researchgate.netnih.gov |

| Condensation of 2-aminothiophenol and aldehydes | SnP₂O₇ (heterogeneous) | Solvent-free | High yields (87-95%), very short reaction times (8-35 min), reusable catalyst. | nih.gov |

| Synthesis of benzothiazole-2-thiols | CuSO₄ | Water/Glycerol, Ultrasound | Green solvents, inexpensive catalyst, high yield, short reaction time. | |

| Cyclization of Thioamides | Visible-light photoredox | Aerobic conditions | Environmentally benign, uses light as an energy source. | bohrium.com |

| Synthesis from CO₂ | Diethylsilane / Ionic Liquid | Not specified | Utilizes CO₂ as a renewable C1 feedstock. | bohrium.comnih.gov |

Pharmacological and Biological Activity Profiling of 4,6 Dimethoxy 1,3 Benzothiazol 2 Amine Derivatives

Anticancer and Antiproliferative Potentials

Benzothiazole (B30560) derivatives have emerged as a promising class of compounds in the development of new anticancer therapies. nih.gov Their efficacy has been demonstrated across a variety of cancer types, with research highlighting their potent cytotoxic effects and their ability to interfere with key cellular processes involved in cancer progression, such as apoptosis and cell cycle regulation. nih.govnih.gov

In Vitro Cytotoxicity Studies Across Diverse Human Cancer Cell Lines (e.g., Breast Cancer)

The anticancer potential of benzothiazole derivatives has been extensively evaluated against a wide range of human cancer cell lines. Notably, certain derivatives have shown potent and sometimes selective activity against breast cancer cells.

A series of newly synthesized benzothiazole derivatives demonstrated significant cytotoxic effects against the human breast cancer MCF-7 cell line. nih.gov In this study, compounds 4 , 5c , 5d , and 6b were found to be more potent than the standard chemotherapy drug cisplatin, exhibiting IC₅₀ values of 8.64, 7.39, 7.56, and 5.15 μM, respectively, compared to cisplatin's IC₅₀ of 13.33 μM. nih.gov The parent 2-(4-aminophenyl)benzothiazole molecule also shows potent inhibitory activity in the nanomolar range against a panel of human breast cancer cell lines, including MCF-7 and MDA-468. acs.org Further studies on fluorinated 2-aryl benzothiazole derivatives revealed that compounds with hydroxyl substitutions exhibited the best activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov

The cytotoxic activity of these compounds is not limited to breast cancer. Derivatives have shown efficacy against lung, colon, leukemia, and central nervous system cancer cell lines. For instance, a set of 2-aminobenzothiazoles containing a 1,3,4-oxadiazole (B1194373) moiety was tested against C6 rat glioma and A549 human lung adenocarcinoma cell lines, with the most active compound showing IC₅₀ values of 4.63 ± 0.85 and 39.33 ± 4.04 μM, respectively. nih.gov Another study found that a series of pyrido[2,3-d]pyrimidine (B1209978) and pyrrolo[2,1-b] nih.govrjpbcs.combenzothiazole derivatives displayed high cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. mdpi.com Specifically, compounds 5a and 5d from this series showed good antitumor activity, with IC₅₀ values ranging from 3.04 to 4.20 μmol L⁻¹. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected Benzothiazole Derivatives Against Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 6b | MCF-7 (Breast) | 5.15 | nih.gov |

| Derivative 5c | MCF-7 (Breast) | 7.39 | nih.gov |

| Derivative 5d | MCF-7 (Breast) | 7.56 | nih.gov |

| Derivative 4 | MCF-7 (Breast) | 8.64 | nih.gov |

| Cisplatin (Reference) | MCF-7 (Breast) | 13.33 | nih.gov |

| Fluorinated Derivative 2 | MCF-7 (Breast) | 0.4 | nih.gov |

| Fluorinated Derivative 1 | MCF-7 (Breast) | 0.57 | nih.gov |

| Oxadiazole Derivative 24 | C6 (Rat Glioma) | 4.63 | nih.gov |

| Oxadiazole Derivative 24 | A549 (Lung) | 39.33 | nih.gov |

| Pyrimidine (B1678525) Derivative 5d | NCI-H460 (Lung) | 3.04 | mdpi.com |

| Pyrimidine Derivative 5d | HepG2 (Liver) | 3.20 | mdpi.com |

| Pyrimidine Derivative 5d | HCT-116 (Colon) | 3.38 | mdpi.com |

Investigations into Mechanisms of Apoptosis Induction (e.g., Caspase Activation) and Cell Cycle Arrest

The anticancer activity of benzothiazole derivatives is often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.

The fluorinated benzothiazole analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203 ) has been shown to induce DNA damage and cause cell cycle arrest in sensitive MCF-7 breast cancer cells. nih.gov Treatment with this compound leads to characteristic changes in nuclear morphology, indicative of apoptosis. nih.gov Apoptosis is executed by a family of proteases called caspases. nih.gov Initiator caspases (like -8 and -9) activate executioner caspases (like -3, -6, and -7), which then cleave a host of cellular proteins, leading to the dismantling of the cell. nih.govnih.gov The activation of caspase-3, for example, leads to the cleavage of substrates like the inhibitor of caspase-activated DNAse (ICAD), which in turn activates the enzyme responsible for DNA fragmentation, a hallmark of apoptosis. nih.gov Research has confirmed that caspase signaling is a critical pathway regulated by some therapeutic agents to induce apoptosis. mdpi.com

In addition to apoptosis, cell cycle arrest is another key mechanism. Studies on 5F 203 revealed its ability to arrest the cell cycle, preventing cancer cells from proliferating. nih.gov This effect was found to be dependent on the aryl hydrocarbon receptor (AhR) signal transduction pathway, as cells deficient in this receptor were less sensitive to the compound's growth-inhibitory and cell cycle-arresting properties. nih.gov

Antimicrobial Efficacy and Spectrum of Activity

Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity, showing effectiveness against various strains of bacteria and fungi, including those that have developed resistance to existing drugs. nih.govnih.gov

Antibacterial Activity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

Numerous studies have confirmed the efficacy of benzothiazole derivatives against Gram-positive bacteria. A wide range of these compounds has been tested against clinically relevant strains such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis.

In one study, a library of dialkyne-substituted 2-aminobenzothiazoles was synthesized and screened. nih.gov Compound 3e from this series showed remarkable potency against all tested Gram-positive strains, with a Minimum Inhibitory Concentration (MIC) of 3.12 μg/ml, which is twofold more active than the reference drug ciprofloxacin (B1669076) (MIC 6.25 μg/ml). nih.gov Another series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases also showed moderate to excellent activity against S. aureus and B. subtilis. researchgate.net Similarly, newly synthesized benzothiazole hybrids demonstrated activity against B. subtilis and S. aureus. jocpr.com Research on isatin-benzothiazole derivatives revealed that some compounds had equipotent activity to ciprofloxacin against Bacillus cereus and S. aureus (MIC = 12.5 μg/ml). nih.gov

Table 2: Antibacterial Activity of Benzothiazole Derivatives Against Gram-Positive Bacteria

| Bacterial Strain | Derivative Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Dialkyne substituted (3e) | 3.12 | nih.gov |

| Enterococcus faecalis | Dialkyne substituted (3e) | 3.12 | nih.gov |

| Staphylococcus aureus | Ciprofloxacin (Reference) | 6.25 | nih.gov |

| Staphylococcus aureus | Isatin-benzothiazole (41c) | 12.5 | nih.gov |

| Bacillus cereus | Isatin-benzothiazole (41c) | 12.5 | nih.gov |

| Bacillus subtilis | 2-Mercaptobenzothiazole (124) | ZOI: 9-11 mm | nih.gov |

| Staphylococcus aureus | N-acetyl-glucosamine conjugate (72b, 72c) | 6.25 | nih.gov |

| Staphylococcus aureus | Sulfonamide analogue (66c) | 3.1-6.2 | nih.gov |

ZOI = Zone of Inhibition

Antibacterial Activity Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Serratia marcescens)

The antibacterial spectrum of benzothiazole derivatives extends to Gram-negative bacteria, which are often challenging to treat due to their protective outer membrane.

Derivatives of isatin (B1672199) clubbed with benzothiazole have shown excellent activity against Escherichia coli (MIC = 3.1 μg/ml) and Pseudomonas aeruginosa (MIC = 6.2 μg/ml), proving to be more effective than the standard drug ciprofloxacin (MIC = 12.5 μg/ml) in this particular study. nih.gov Schiff base derivatives of aminobenzothiazole also exhibited antibacterial activity equipotent to ciprofloxacin against E. coli and P. aeruginosa (MIC = 15.62 μg/ml). nih.gov In a separate study, a series of 4-thiazolidinones derived from 2-amino-6-methoxybenzothiazole (B104352) was synthesized, with compound 6h showing significant antibacterial activity against E. coli. nih.gov

Table 3: Antibacterial Activity of Benzothiazole Derivatives Against Gram-Negative Bacteria

| Bacterial Strain | Derivative Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | Isatin-benzothiazole (41c) | 3.1 | nih.gov |

| Pseudomonas aeruginosa | Isatin-benzothiazole (41c) | 6.2 | nih.gov |

| Escherichia coli | Ciprofloxacin (Reference) | 12.5 | nih.gov |

| Pseudomonas aeruginosa | Ciprofloxacin (Reference) | 12.5 | nih.gov |

| Escherichia coli | Schiff base (46a, 46b) | 15.62 | nih.gov |

| Pseudomonas aeruginosa | Schiff base (46a, 46b) | 15.62 | nih.gov |

| Escherichia coli | N-acetyl-glucosamine conjugate (72b, 72c) | 6.25 | nih.gov |

| Pseudomonas aeruginosa | Sulfonamide analogue (66c) | 3.1-6.2 | nih.gov |

Antifungal Activity Against Pathogenic Fungal Strains (e.g., Candida albicans, Aspergillus niger, Rhizopus sp.)

In addition to their antibacterial properties, benzothiazole derivatives have been recognized for their potent antifungal activity against a variety of pathogenic fungi.

A study on 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole derivatives found that compound 22 exhibited the maximum antifungal activity against Candida albicans and Aspergillus niger. researchgate.net In a broad screening of dialkyne-substituted 2-aminobenzothiazoles, compound 3n was identified as the most active against all tested fungal strains, with MIC values ranging from 1.56 μg/ml to 12.5 μg/ml. nih.gov The tested strains included C. albicans, Candida tropicalis, Candida krusei, and Aspergillus niger. nih.gov Other research has also highlighted the potent activity of certain benzothiazole derivatives against C. albicans. rjpbcs.comnih.gov For example, one investigation found that a specific derivative, 4d , was the most potent against Candida krusei, with a MIC₅₀ value of 1.95 µg/mL. scispace.com

Table 4: Antifungal Activity of Selected Benzothiazole Derivatives

| Fungal Strain | Derivative Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | Dialkyne substituted (3n) | 1.56 - 12.5 | nih.gov |

| Candida tropicalis | Dialkyne substituted (3n) | 1.56 - 12.5 | nih.gov |

| Candida krusei | Dialkyne substituted (3n) | 1.56 - 12.5 | nih.gov |

| Aspergillus niger | Dialkyne substituted (3n) | 1.56 - 12.5 | nih.gov |

| Aspergillus fumigatus | Dialkyne substituted (3n) | 1.56 - 12.5 | nih.gov |

| Candida albicans | Thiazole (B1198619) derivative (22) | 2 - 4 | researchgate.net |

| Aspergillus niger | Thiazole derivative (22) | 2 - 4 | researchgate.net |

| Candida krusei | Acetohydrazide derivative (4d) | 1.95 (MIC₅₀) | scispace.com |

Anthelmintic Activity Evaluations

Derivatives of the benzothiazole nucleus have been systematically evaluated for their effectiveness against parasitic helminths. Research has demonstrated that certain structural modifications to the benzothiazole ring system can lead to significant anthelmintic properties. arabjchem.org Studies have often utilized nematode species such as Haemonchus contortus, a major gastrointestinal parasite in small ruminants, and the free-living nematode Caenorhabditis elegans as model organisms. nih.govscielo.br

The mechanism of action for many anthelmintic compounds, particularly those in the benzimidazole (B57391) class, involves binding to β-tubulin, which disrupts microtubule polymerization in the parasite. scielo.brresearchgate.net This interference with essential cellular structures leads to impaired motility and viability of both larval and adult stages. nih.gov In the evaluation of new benzothiazole derivatives, compounds bearing an electron-donating ethoxy group at the 6-position of the benzothiazole ring have shown excellent anthelmintic activity. arabjchem.org For instance, some synthesized 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amine derivatives showed potent activity, with one compound being more effective than the standard drug mebendazole. arabjchem.org Other studies have synthesized novel benzimidazole derivatives and tested them against different life stages of H. contortus, revealing that some compounds significantly reduced the motility of the adult stage and affected larval development. nih.govscilit.com

Anthelmintic Activity of Benzothiazole Derivatives

| Compound Type | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 4-(6-ethoxy-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amine derivatives | Not Specified (General Anthelmintic) | Displayed excellent anthelmintic activity; one derivative was more potent than mebendazole. | arabjchem.org |

| Benzoyl-carvacrol (BC) | Haemonchus contortus | Showed ovicidal activity, inhibiting egg hatching by 99.70% at 3.16 mg/mL. The EC50 value was 1.11 mg/mL. | scielo.brresearchgate.net |

| Benzhydroxamic acid derivatives (OMKs) | Haemonchus contortus, Caenorhabditis elegans | Compound OMK211 decreased viability and motility of larval and adult stages at micromolar concentrations. | nih.gov |

| Benzofuran derivatives with thiazolo benzimidazole nucleus | Pheretima posthuma (Earthworm) | Compounds 3a, 3b, and 5i were found to be highly effective against the tested earthworm. | nih.gov |

Enzyme Modulatory Activities and Target Engagement

The Janus kinase-signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical mediator for numerous cytokines and growth factors, playing a key role in cell proliferation, differentiation, apoptosis, and inflammation. frontiersin.orgmdpi.com Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders, making it an attractive target for therapeutic intervention. nih.govmdpi.com

Benzothiazole derivatives have been developed as potent inhibitors of this pathway. For example, a series of benzothiazole-based derivatives were designed as inhibitors of STAT3, a key protein in the pathway. nih.gov One compound, B19, demonstrated excellent inhibitory activity against the IL-6/STAT3 signaling pathway with an IC₅₀ value of 0.067 μM. nih.gov This compound was shown to block the phosphorylation of STAT3 and suppress the expression of downstream genes. nih.gov Another benzothiazole derivative, BD750, was found to inhibit T-cell proliferation by specifically targeting the JAK3/STAT5 signaling pathway, suggesting its potential as a lead compound for developing new immunosuppressants. nih.gov The inhibitory action of these small molecules often involves competitive binding to the ATP-binding site on the kinase domain. mdpi.com

Kinase Inhibition by Benzothiazole Derivatives

| Compound | Target Kinase/Pathway | Reported Activity (IC₅₀) | Mechanism/Effect | Reference |

|---|---|---|---|---|

| Compound B19 | IL-6/STAT3 Signaling Pathway | 0.067 μM | Blocked phosphorylation of STAT3 at Tyr 705 and Ser 727; suppressed STAT3-mediated gene expression. | nih.gov |

| BD750 | JAK3/STAT5 Signaling Pathway | Not specified | Inhibited IL-2-induced JAK3/STAT5-dependent T cell proliferation; induced G0/G1 phase cell cycle arrest. | nih.gov |

| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) | Protein Kinase CK2α (allosteric) | 0.6 μM | Inhibited STAT3 activation more potently than the ATP-competitive drug CX-4945. | nih.gov |

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in crucial cellular processes like DNA repair and transcriptional regulation. nih.gov While PARP1 and PARP2 have been extensively studied, other members, including those that catalyze mono-ADP-ribosylation (MARylation) like PARP10 and PARP14, are emerging as important therapeutic targets. nih.govnih.gov A novel scaffold, nih.govnih.govnih.govtriazolo[3,4-b]benzothiazole (TBT), has been identified as a nicotinamide (B372718) mimic capable of inhibiting various PARP enzymes. acs.org

Depending on the substitution pattern, these TBT derivatives can show potent and selective inhibition. For instance, a 3-amino derivative with a dimethoxy substitution (compound 27) was a potent inhibitor of mono-ARTs, including PARP10 and PARP15, and was also identified as the most potent PARP10 inhibitor described to date with an IC₅₀ of 7.8 nM. acs.org The binding mode of these inhibitors involves competition with nicotinamide in the enzyme's binding pocket. acs.org The structural versatility of the benzothiazole core allows for the development of selective inhibitors targeting specific PARP family members. acs.orgnih.gov

Inhibition of PARP Enzymes by nih.govnih.govnih.govTriazolo[3,4-b]benzothiazole Derivatives

| Compound | Substitution Pattern | Target PARP | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 27 (OUL232) | 3-amino, 4,7-dimethoxy | PARP10 | 7.8 nM | acs.org |

| PARP14 | 41 nM | acs.org | ||

| PARP15 | 120 nM | acs.org | ||

| PARP2 | >10,000 nM | acs.org | ||

| Compound 21 (OUL243) | 3-amino, 6-methyl | PARP10 | 40 nM | acs.org |

| PARP15 | 300 nM | acs.org | ||

| Compound 16 (OUL245) | 7-hydroxy | TNKS2 | 20 nM | acs.org |

Cholinesterase inhibitors are a primary strategy for treating the cognitive symptoms of Alzheimer's disease, based on the cholinergic hypothesis which links the disease to a reduction in the neurotransmitter acetylcholine. mdpi.comnih.gov Research has explored benzothiazole derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Studies on benzothiazolone derivatives revealed that most compounds exhibited greater inhibitory activity against BChE than AChE. mdpi.com Compound M13 was identified as the most potent BChE inhibitor with an IC₅₀ of 1.21 μM and was found to be a reversible, noncompetitive inhibitor. mdpi.com In another study, a series of novel benzothiazole-piperazine hybrids were synthesized, with compound 12 emerging as a multifunctional agent with effective and selective inhibition against AChE (IC₅₀ = 2.31 μM). rsc.org Furthermore, some benzothiazole derivatives have been designed as dual inhibitors, targeting both AChE and monoamine oxidase B (MAO-B), another enzyme implicated in neurodegeneration. nih.gov Compound 4f from one such series showed potent dual inhibition with IC₅₀ values of 23.4 nM for AChE and 40.3 nM for MAO-B. nih.gov

Cholinesterase Inhibition by Benzothiazole Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| Compound M13 | BChE | 1.21 μM | Selective for BChE (SI = 4.16) | mdpi.com |

| Compound M2 | BChE | 1.38 μM | Highly selective for BChE (SI = 28.99) | mdpi.com |

| Compound 4f | AChE | 23.4 nM | Dual AChE/MAO-B inhibitor | nih.gov |

| MAO-B | 40.3 nM | |||

| Compound 12 | AChE | 2.31 μM | Selective for AChE | rsc.org |

Anti-inflammatory and Antinociceptive Research

Inflammation is a complex biological response implicated in numerous diseases. Benzothiazole derivatives have been widely reported to possess significant anti-inflammatory and analgesic (antinociceptive) activities. nih.govuokerbala.edu.iq The anti-inflammatory potential of these compounds is often evaluated in vivo using models such as carrageenan-induced rat paw edema. nih.gov

In one study, novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized. nih.gov Compounds 17c and 17i demonstrated potent anti-inflammatory effects, with compound 17c inhibiting edema by up to 80%, an activity comparable to the standard drug diclofenac. nih.gov Another study focused on developing benzothiazole derivatives with dual anti-inflammatory and anticancer properties. frontiersin.org Compound B7 from this series was shown to significantly lower the levels of pro-inflammatory cytokines IL-6 and TNF-α, highlighting its potential in therapies targeting inflammation-driven cancers. frontiersin.org The presence of both sulphonamide and benzothiazole moieties in a single molecule is expected to produce a synergistic anti-inflammatory effect. nih.gov

Other Noteworthy Biological Activities

Beyond the activities detailed above, the versatile benzothiazole scaffold has been explored for a range of other biological effects. The inherent chemical stability and reactive sites of the benzothiazole ring system allow for functionalization that can lead to diverse pharmacological profiles. uokerbala.edu.iq

Anticancer Activity: Numerous benzothiazole derivatives have been investigated as anticancer agents, showing efficacy against various cancer cell lines. nih.govijper.org For example, 2-(4-Aminophenyl) benzothiazoles represent a novel class of antitumor agents. researchgate.net A recently synthesized pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivative (9a) showed higher cytotoxicity against lung, liver, and colon cancer cell lines than the reference drug doxorubicin. mdpi.com

Antimicrobial Activity: The benzothiazole nucleus is a component of many compounds with broad-spectrum antimicrobial activity. ijper.orgnih.gov Derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains. inventi.in For instance, certain Schiff bases containing a benzothiazole-triazole complex showed good antibacterial activity, particularly those with 4-hydroxy and 3,4-dimethoxy groups. ijper.org

Antioxidant Activity: Some benzothiazole derivatives have demonstrated significant antioxidant potential. uokerbala.edu.iq One study found that the derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole exhibited notable free radical scavenging properties. nih.gov

Antileishmanial Activity: Derivatives have also been assessed for their activity against Leishmania parasites. nih.gov The addition of a benzothiazole group to an amino-9-(10H)-acridinone ring was found to enhance antileishmanial capabilities, with certain nitro and amino substitutions being essential for specific activity against the amastigote stage of the parasite. nih.gov

Antiviral Properties

Derivatives of benzothiazole are recognized for their potential as antiviral agents, acting against a wide spectrum of viruses through various mechanisms of action. mdpi.comnih.gov The core structure, featuring nitrogen and sulfur atoms, facilitates binding to viral components. mdpi.com Research has explored these compounds against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV). mdpi.comacs.org

Specific investigations have highlighted the role of methoxy (B1213986) substitutions in antiviral activity. For instance, a derivative, (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone, was found to be active against a strain of HIV in human T-lymphocyte cells. mdpi.com Another study on benzothiazolyl-coumarin conjugates identified a methoxy-substituted coumarin (B35378) analogue that exhibited low micromolar efficacy against HCV replication. nih.gov Furthermore, pyrimidine derivatives bearing a benzothiazole moiety have shown optimal inhibition of HCV replication. acs.org While direct studies on 4,6-dimethoxy-1,3-benzothiazol-2-amine are limited, the established antiviral potential of related methoxy-substituted compounds underscores the importance of this structural feature.

| Derivative Class | Virus Target | Key Finding | Reference |

|---|---|---|---|

| Methoxy-substituted Benzothiazolyl-indole | HIV-1 | Active in in-vitro assays against HIV-1 in MT-4 cells. | mdpi.com |

| Methoxy-substituted Benzothiazolyl-coumarin | HCV | Exhibited an EC50 of 29 µM against HCV replication. | nih.gov |

| Benzothiazole-bearing Pyrimidine | HCV | Demonstrated optimal inhibition of HCV replication with an EC50 of 0.03 µM. | acs.org |

Antitubercular Activity

Tuberculosis (TB) remains a significant global health threat, and the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new therapeutic agents. nih.govtandfonline.com Benzothiazole derivatives have emerged as a promising class of anti-tubercular compounds. nih.govrsc.org Their mechanism often involves targeting essential enzymes in Mycobacterium tuberculosis, such as decaprenyl-phosphoryl-β-D-ribose 2'-oxidase (DprE1), which is crucial for cell wall synthesis. nih.govresearchgate.net

Studies have synthesized and evaluated various benzothiazole derivatives for their activity against M. tuberculosis H37Rv and resistant strains. tandfonline.comnih.gov For example, a benzothiazole compound with an isoquinoline (B145761) nucleus (BNTZ 9) showed notable activity at 8 µg/mL against both susceptible and MDR strains. nih.gov Another derivative with a naphthalene (B1677914) nucleus (BNTZ 2) was active at 6 µg/mL against the H37Rv strain. nih.gov While specific data for 4,6-dimethoxy derivatives is not detailed in the provided context, the general potency of the benzothiazole scaffold against M. tuberculosis is well-established, with structure-activity relationship (SAR) studies continually guiding the design of more effective analogues. rsc.orgresearchgate.net

| Compound Series | Target Strain | Noted Activity (MIC) | Reference |

|---|---|---|---|

| Benzothiazole-Isoquinoline Hybrid (BNTZ 9) | H37Rv & MDR-TB | 8 µg/mL | nih.gov |

| Benzothiazole-Naphthalene Hybrid (BNTZ 2) | H37Rv | 6 µg/mL | nih.gov |

| Benzothiazole-Naphthalene Hybrid (BNTZ 2) | MDR-TB | 11 µg/mL | nih.gov |

| Benzothiazolylpyrimidine-5-carboxamides (7a, 7g) | Mtb H37Rv | MIC of 0.08 µM and 0.08 µM respectively | nih.gov |

Antidiabetic and Hypoglycemic Investigations

Benzothiazole derivatives have been investigated for their potential in managing diabetes mellitus. researchgate.netjocpr.com One of the key molecular targets in this area is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of cortisone (B1669442) to active cortisol, a process linked to insulin (B600854) resistance. researchgate.netnih.gov

A study focusing on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides found that several derivatives significantly lowered plasma glucose levels in a rat model of non-insulin-dependent diabetes mellitus. researchgate.netnih.gov The inhibitory action on 11β-HSD1 was identified as a possible mechanism. researchgate.net Notably, the presence of a methoxy group at the C-6 position of the benzothiazole ring was considered a key factor for this inhibitory activity. researchgate.net Docking studies of the most active compounds revealed potential hydrogen bond interactions with the catalytic amino acid residues of the enzyme. nih.gov These findings highlight the therapeutic potential of 6-methoxy-benzothiazole derivatives as hypoglycemic agents.

| Derivative Class | Proposed Target | Key Finding | Reference |

|---|---|---|---|

| N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamides | 11β-HSD1 | Significantly lowered plasma glucose in a rat model. | researchgate.netnih.gov |

| Benzothiazole derivatives of TZD-sulfonamides | Not specified | Showed significant hypoglycemic and lipid-lowering activities in diabetic rats. | nih.gov |

Neuroprotective Effects and Central Muscle Relaxant Properties

The benzothiazole nucleus is a component of drugs with known neurological effects, including neuroprotection. researchgate.net For example, Riluzole, which has a 6-(trifluoromethoxy)-2-benzothiazolamine structure, possesses potent neuroprotective and anticonvulsant properties. researchgate.net The neuroprotective activity of such compounds is of interest for conditions involving neuronal damage and for mitigating the neurotoxicity associated with other therapies, like chemotherapy. nih.govresearchgate.net

Research into 2-amino-1,3,4-thiadiazole (B1665364) derivatives, which share structural similarities with aminobenzothiazoles, has demonstrated protective action in neuronal cultures exposed to neurotoxic conditions such as glutamate-induced excitotoxicity and trophic stress. nih.govresearchgate.net In addition to neuroprotection, some benzothiazole derivatives have been investigated as central muscle relaxants. researchgate.net For instance, certain benzothiazine-fused triazoles have been identified as potential centrally acting muscle relaxants. nih.gov While direct evidence for this compound is limited, the established neuroactive profile of structurally related compounds suggests a promising area for further investigation.

Antioxidant Potentials

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of effective antioxidant agents a key research focus. mdpi.com Benzothiazole derivatives have been designed and synthesized as multifunctional agents with antioxidant capabilities. ijper.orgmdpi.com Their ability to scavenge free radicals is a primary attribute of this activity. ijper.org

Studies have shown that substitutions on the benzothiazole ring significantly influence antioxidant potential. For example, research on benzimidazole/benzothiazole-2-carboxamides identified a trihydroxy substituted benzothiazole derivative as a potent antioxidant, significantly more active than the reference compound butylated hydroxytoluene (BHT). researchgate.net Another study noted that a 6-methoxy substitution on the benzothiazole ring system resulted in better anti-inflammatory activity, an effect often mechanistically linked to antioxidant action. researchgate.net The antioxidant capacity of these compounds has been evaluated using assays such as 1,1-diphenyl-picrylhydrazyl (DPPH) free radical scavenging and ferric reducing antioxidant power (FRAP). researchgate.net Derivatives of 4H-1,4-benzothiazine have also shown moderate to good antioxidant activity in DPPH assays.

| Derivative Class | Assay | Key Finding | Reference |

|---|---|---|---|

| Trihydroxy substituted benzothiazole-2-carboxamide (29) | DPPH & FRAP | Identified as a highly potent antioxidant, superior to BHT. | researchgate.net |

| 6-methoxy-1,3-benzothiazole-2-amine derivative | λ-Carrageenan-induced paw edema | Showed potent anti-inflammatory activity, suggesting antioxidant potential. | researchgate.net |

| 4H-1,4-benzothiazine derivatives | DPPH | Exhibited moderate to good radical scavenging activity. |

Anticonvulsant Activities

Epilepsy is a neurological disorder that necessitates ongoing development of new anticonvulsant drugs with improved efficacy and fewer side effects. nih.gov The benzothiazole scaffold has been a foundation for compounds with anticonvulsant properties. researchgate.net As mentioned previously, Riluzole, a benzothiazole derivative, is noted for its potent anticonvulsant effects. researchgate.net

Research into novel benzothiazole-coupled sulfonamide derivatives has been conducted to identify compounds with significant anticonvulsant activity. nih.gov In these studies, synthesized compounds were evaluated using standard models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test in mice. nih.gov Molecular docking studies are often employed to understand the structural basis for their activity, predicting how these molecules might bind to relevant protein targets in the central nervous system. nih.gov The consistent appearance of anticonvulsant activity in this class of compounds makes derivatives of this compound worthy candidates for future anticonvulsant drug discovery programs.

Mechanistic Investigations of Biological Actions

Elucidation of Molecular Targets and Their Validation in Biological Systems

The identification of specific molecular targets is a critical first step in understanding the biological activity of any compound. For benzothiazole (B30560) derivatives, a range of potential targets has been identified, varying with the specific substitutions on the benzothiazole core. For instance, certain substituted benzothiazoles have been found to interact with protein kinases, while others may target components of signaling pathways. nih.gov

Aryl hydrocarbon receptor (AhR) has been suggested as a potential mediator for the activity of some benzothiazole analogs, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). nih.gov The validation of such targets for 4,6-Dimethoxy-1,3-benzothiazol-2-amine would require a series of experiments, including but not limited to:

Affinity Chromatography: To isolate binding partners from cell lysates.

Computational Docking Studies: To predict potential binding sites on known protein structures.

Genetic and Pharmacological Inhibition: To confirm that the activity of the compound is dependent on the presence and function of the proposed target in cellular models.

Without such specific studies on this compound, any discussion of its molecular targets remains speculative.

Ligand-Receptor Interaction Analysis at the Molecular Level

Once a molecular target is validated, the next step involves a detailed analysis of the interactions between the ligand (this compound) and its receptor at the atomic level. This analysis is crucial for understanding the basis of binding affinity and selectivity.

Hydrogen bonds are key directional interactions that contribute significantly to the stability of ligand-receptor complexes. In the case of this compound, the 2-amino group and the nitrogen atom within the thiazole (B1198619) ring are potential hydrogen bond donors and acceptors, respectively. The oxygen atoms of the methoxy (B1213986) groups could also act as hydrogen bond acceptors.

A crystallographic study of the related compound, 6-Methoxy-1,3-benzothiazol-2-amine, revealed intermolecular hydrogen bonding involving the amine group and the thiazole nitrogen (N—H⋯N) as well as the amine group and the methoxy oxygen (N—H⋯O). nih.gov It is plausible that this compound would engage in similar hydrogen bonding patterns with amino acid residues in a protein's binding pocket.

Table 1: Potential Hydrogen Bond Interactions of this compound

| Functional Group on Compound | Potential Role in Hydrogen Bonding |

| 2-Amino Group (-NH2) | Donor |

| Thiazole Nitrogen | Acceptor |

| 4-Methoxy Group (-OCH3) | Acceptor |

| 6-Methoxy Group (-OCH3) | Acceptor |

This table is predictive and requires experimental validation for any specific receptor.

The precise nature and extent of these hydrophobic and steric contributions can only be determined through high-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy of the ligand-receptor complex, and complemented by techniques like isothermal titration calorimetry (ITC) to measure the thermodynamic parameters of binding.

Detailed Cellular Pathway Modulation Studies

Understanding how a compound affects cellular processes like apoptosis and the cell cycle is fundamental to characterizing its biological impact, particularly in the context of anticancer research.

Apoptosis, or programmed cell death, is often mediated by a cascade of cysteine proteases known as caspases. nih.gov Many anticancer agents exert their effects by inducing apoptosis in cancer cells. For other benzothiazole derivatives, the induction of apoptosis has been linked to the activation of the intrinsic (mitochondrial) pathway, characterized by the activation of initiator caspase-9 and executioner caspase-3. nih.gov

To determine if this compound induces apoptosis, a series of cellular assays would be necessary:

Annexin V/Propidium Iodide Staining: To detect early and late apoptotic cells.

Caspase Activity Assays: To measure the activation of specific caspases (e.g., caspase-3, -8, -9).

Western Blotting: To detect the cleavage of caspases and their substrates, such as poly(ADP-ribose) polymerase (PARP).

Table 2: Key Markers in the Investigation of Apoptosis Induction

| Apoptotic Event | Marker/Assay |

| Membrane Asymmetry Loss | Annexin V Staining |

| Caspase Activation | Caspase-3/7, -8, -9 Activity Assays |

| DNA Fragmentation | TUNEL Assay |

| Nuclear Condensation | DAPI Staining |

This table represents standard methods for apoptosis investigation and has not been specifically applied to this compound in published literature.

Many cytotoxic compounds function by disrupting the normal progression of the cell cycle, leading to a halt at specific checkpoints (e.g., G1/S, G2/M). This arrest can prevent cell proliferation and may precede apoptosis. Studies on other heterocyclic compounds, including some benzoxazole (B165842) and diazaphenothiazine derivatives, have demonstrated the ability to induce cell cycle arrest at either the G0/G1 or G2/M phase. nih.govdovepress.com

The characterization of cell cycle arrest by this compound would involve:

Flow Cytometry with Propidium Iodide Staining: To analyze the distribution of cells in different phases of the cell cycle.

Western Blotting for Cyclins and Cyclin-Dependent Kinases (CDKs): To investigate the expression and activity of key cell cycle regulatory proteins.

Implications for Structure-Based Drug Design from Mechanistic Insights

The 2-aminobenzothiazole (B30445) scaffold, of which this compound is a representative member, is recognized as a privileged structure in medicinal chemistry. nih.gov Its inherent properties—a rigid bicyclic system containing hydrogen bond donors and acceptors—make it an ideal starting point for developing targeted inhibitors for a wide array of biological targets. nih.govrsc.org Mechanistic understanding of how these molecules interact with their protein targets provides a crucial framework for structure-based drug design, enabling the rational modification of the scaffold to enhance potency, selectivity, and pharmacokinetic profiles.

The primary value of the 2-aminobenzothiazole core lies in its versatility as a scaffold for creating structurally diverse compounds with activity against numerous tumor-related proteins. nih.govnih.gov These include critical enzyme families such as tyrosine kinases, serine/threonine kinases, and phosphoinositide 3-kinases (PI3Ks). nih.govnih.gov The core structure serves as an anchor, positioning various substituents in the binding sites of target proteins. For instance, the 2-amino group and the endocyclic nitrogen are key interaction points, often forming hydrogen bonds with amino acid residues in an enzyme's active site. rsc.orgnih.gov

Structure-activity relationship (SAR) studies are fundamental to leveraging these mechanistic insights. Research has shown that the biological activity of 2-aminobenzothiazole derivatives can be finely tuned by altering the substituents on both the benzene (B151609) and thiazole rings. The methoxy groups at the 4- and 6-positions of the specified compound, for example, are expected to influence the molecule's electronic properties and lipophilicity. ijper.org The introduction of a methoxy group at the 6-position, as seen in the related compound 6-methoxy-1,3-benzothiazol-2-amine, has been a strategy in the development of various bioactive agents. researchgate.net These substitutions can enhance binding affinity by forming additional interactions with the target protein or by altering the molecule's orientation within the binding pocket.

A key strategy in drug design based on this scaffold is molecular hybridization, where the 2-aminobenzothiazole moiety is covalently linked to other known pharmacophores. nih.gov For example, combining the 2-aminobenzothiazole scaffold with fragments like thiazolidinedione has been employed to create potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov This approach relies on the mechanistic premise that the benzothiazole core will anchor the molecule to the primary binding site, while the attached pharmacophore provides additional interactions to increase potency and selectivity.

Furthermore, understanding the binding mode of a lead compound like a 2-aminobenzothiazole derivative allows for targeted modifications. If a compound is found to inhibit a kinase, computational docking and X-ray crystallography can reveal its specific interactions within the ATP-binding pocket. acs.org This knowledge enables medicinal chemists to design new analogs with substituents that exploit specific sub-pockets or form stronger hydrogen bonds, thereby improving inhibitory activity. For instance, a derivative of 2-aminobenzothiazole was identified as a highly potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) kinase with an IC₅₀ value of 1.4 nM, demonstrating excellent selectivity when tested against a large panel of other kinases. nih.gov Such high potency and selectivity are direct outcomes of iterative, structure-based design cycles.

The data below illustrates the potency of various 2-aminobenzothiazole derivatives against different biological targets, highlighting the scaffold's versatility in drug design.

| Compound Derivative | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole Derivative 3 | CSF1R Kinase | 1.4 nM | nih.gov |

| 2-Aminobenzothiazole Derivative 19 | VEGFR-2 | 0.5 µM | nih.gov |

| 2-Aminobenzothiazole Derivative 40 | CDK2 | 4.29 µM | nih.gov |

| 2-Aminobenzothiazole Derivative 54 | PI3Kα | 1.03 nM | nih.gov |

| Compound OMS14 Derivative | PIK3CD/PIK3R1 | 65% Inhibition | nih.govacs.org |

Structure Activity Relationship Sar Studies

Impact of Methoxy (B1213986) Group Positions (e.g., 4,6- vs. 5,6- vs. 4,7-dimethoxy) and Other Substitutions on Activity

The position of methoxy groups on the benzothiazole (B30560) ring significantly impacts the molecule's electronic properties and, consequently, its biological activity. While direct comparative studies between 4,6-, 5,6-, and 4,7-dimethoxy-1,3-benzothiazol-2-amine (B1301393) are not extensively detailed in the provided literature, the influence of methoxy and other substituents at various positions can be inferred from related compounds.

The methoxy group is a common feature in many drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov For instance, 6-ethoxy-2-aminobenzothiazole is known to be a potent local anesthetic. researchgate.net However, the effect of a methoxy group is context-dependent. In a study on benzothiazole derivatives with anti-tuberculosis potential, the addition of a methoxy group at the 6-position was found to reduce activity, whereas halogen substituents enhanced it. jchemrev.com This suggests that for certain biological targets, an electron-donating group like methoxy may be less favorable than an electron-withdrawing halogen.

In a different context, a series of 2-amino-4-methoxy-7-substituted-benzothiazoles were synthesized as adenosine (B11128) receptor ligands, indicating the utility of a methoxy group at the C-4 position for this specific target. The antioxidant activity of benzazole derivatives is reportedly enhanced by the presence of methoxy and hydroxy groups, which can donate hydrogen atoms or electrons to stabilize free radicals. mdpi.com The toxic activity of certain metal complexes with methoxyphenyl-substituted ligands also appears to be dependent on the position of the methoxy group on the aromatic ring. mdpi.com

Influence of Substituents and Modifications at the 2-Amino Position

The 2-amino group of the benzothiazole scaffold is a key site for chemical modification, and its substitution plays a pivotal role in determining the compound's biological profile. nih.govnih.gov The exocyclic amino group is a versatile handle for introducing a wide array of functionalities, thereby modulating properties such as potency, selectivity, and pharmacokinetics.

Studies have shown that N,N-disubstituted 2-aminobenzothiazoles can exhibit potent antibacterial activity. nih.gov For example, in one series of analogs designed to inhibit S. aureus, the presence of an N-propylimidazole moiety attached to the 2-amino nitrogen was found to be critical for the observed antibacterial effect. nih.gov Removal of this group led to an inactive compound, highlighting its essential role in the pharmacophore. nih.gov

Furthermore, the conversion of the 2-amino group into amides, ureas, or thioureas is a common strategy in the development of benzothiazole-based therapeutic agents. nih.govresearchgate.net For instance, the synthesis of novel 2-aminobenzothiazole (B30445) compounds with various substituted piperazine (B1678402) moieties attached via an acetyl linker has yielded derivatives with significant cytotoxicity against colon, breast, and liver cancer cell lines. nih.govacs.org The introduction of thiazolidinedione (TZD) or cyanothiouracil (CT) moieties to the 2-aminobenzothiazole scaffold through molecular hybridization has led to the design of new inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov

The table below summarizes the impact of modifications at the 2-amino position on biological activity.

| Modification at 2-Amino Position | Attached Moiety | Resulting Biological Activity | Reference |

| N-Alkylation | N-propylimidazole | Critical for antibacterial activity against S. aureus | nih.gov |

| Acylation | Chloroacetyl group followed by condensation with amines/piperazines | Anticancer activity | nih.govacs.org |

| Hybridization | Thiazolidinedione (TZD) or Cyanothiouracil (CT) | VEGFR-2 inhibition | nih.gov |

| Amide Formation | Various acyl chlorides | Varied biological properties, including anti-inflammatory | researchgate.net |

Role of Benzothiazole Ring Substitutions and Modifications on Biological Efficacy

Substitutions on the benzene (B151609) portion of the benzothiazole ring are a critical determinant of biological efficacy, with positions C-4, C-5, C-6, and C-7 being common targets for modification. researchgate.net The electronic nature and size of these substituents can drastically alter the interaction of the molecule with its biological target.

Research indicates that the C-6 position is particularly significant for modulating activity. researchgate.netbenthamscience.com For example, the introduction of an electron-withdrawing nitro or cyano group at C-6 has been shown to increase the antiproliferative activity of certain benzothiazole derivatives. nih.gov Similarly, placing a chlorine atom at the C-6 position resulted in a notable increase in bioactivity compared to a fluorine substitution at the C-5 position. nih.gov Conversely, for anti-tuberculosis activity, methyl, methoxy, or nitro groups at the C-6 position were found to be detrimental. jchemrev.com

The 6-trifluoromethoxy substituent is a key feature of the drug Riluzole, which has neuroprotective effects. researchgate.net This highlights the favorable impact of this specific electron-withdrawing group at the C-6 position for certain neurological targets. The introduction of a methyl group at C-4 has also been explored in the synthesis of local anesthetics.

The following table details the effects of various substituents on the benzothiazole ring.

| Substituent | Position | Effect on Biological Activity | Reference |

| Nitro (-NO₂) | C-6 | Increased antiproliferative activity | nih.gov |

| Cyano (-CN) | C-6 | Increased antiproliferative activity | nih.gov |

| Chlorine (-Cl) | C-6 | Increased bioactivity (anticancer/anti-inflammatory) | nih.gov |

| Chlorine (-Cl) | C-4 | Local anesthetic activity | researchgate.net |

| Fluorine (-F) | C-5 | Less increase in bioactivity compared to C-6 Chlorine | nih.gov |

| Trifluoromethoxy (-CF₃O) | C-6 | Neuroprotective and anticonvulsant effects (Riluzole) | researchgate.net |

| Methoxy (-OCH₃) | C-6 | Reduced anti-tuberculosis activity | jchemrev.com |

| Methyl (-CH₃) | C-4 | Local anesthetic activity |

Analysis of Electronic and Steric Effects Governing Biological Activity

A theoretical study on benzothiazole-derived donor-acceptor compounds demonstrated that substituting the ring system with electron-donating groups (EDG) like -CH₃ or electron-withdrawing groups (EWG) like -NO₂ can effectively tune the energy levels of the frontier molecular orbitals (FMOs). nih.gov The introduction of a strong EWG like a nitro group was found to significantly lower both the HOMO and LUMO energy levels, resulting in a reduced energy gap. nih.gov This modulation of the electronic properties is a key strategy in designing molecules for specific applications, such as in organic electronics and photophysics. nih.gov

Steric factors also play a crucial role. The size and spatial arrangement of substituents can either facilitate or hinder the optimal orientation of the molecule within a biological binding pocket. For instance, the introduction of a methyl group on the benzothiazole scaffold was found to reduce anti-angiogenic activity, suggesting a negative steric influence for that particular target (VEGFR-2). nih.gov The synthesis of certain 2-substituted benzothiazoles via condensation with alcohols showed that the reaction yield was dependent on both the electronic and steric effects of the alcohol molecule, indicating that steric bulk can impact chemical reactivity as well as biological interactions. nih.gov

Pharmacophore Elucidation and Rational Derivatization Strategies

Pharmacophore modeling and rational drug design are powerful tools for discovering and optimizing novel therapeutic agents based on the 2-aminobenzothiazole scaffold. crimsonpublishers.comnih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

One successful example involves the rational design of benzothiazole derivatives as inhibitors of the STAT3 signaling pathway, a key target in cancer therapy. nih.gov Based on a previously identified hit compound, a series of derivatives were designed to achieve a unique binding mode in the SH2 domain of STAT3, leading to compounds with excellent inhibitory activity. nih.gov

Structure-based drug design has also been employed to identify 2-aminobenzothiazole derivatives as potent inhibitors of VEGFR-2 and cyclin-dependent kinase 5 (CDK5). nih.govresearchgate.net X-ray crystallography of a benzothiazole ligand bound to CDK5 revealed an unusual binding mode to the hinge region, providing critical structural information for further optimization. researchgate.net

Rational derivatization strategies often involve molecular hybridization, where two or more known pharmacophores are covalently linked to create a new chemical entity with potentially enhanced or dual activity. nih.govnih.gov This approach was used to combine the 2-aminobenzothiazole scaffold with moieties like thiazolidinedione (TZD) to create potent anticancer agents. nih.gov The synthesis of hybrid molecules containing various pharmacophores can not only enhance the desired effect but also introduce new mechanisms of action. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com This method is crucial in drug design for forecasting the binding mode and affinity of a ligand, such as 4,6-Dimethoxy-1,3-benzothiazol-2-amine, within the active site of a biological target like an enzyme or receptor. ijprajournal.compreprints.org The process involves sampling a high number of possible conformations and orientations of the ligand within the target's binding site and scoring each to identify the most favorable interactions. ijprajournal.com